

# comparative analysis of the microbial communities in different water treatment systems

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Water

Cat. No.: B1662957

[Get Quote](#)

## A Comparative Analysis of Microbial Communities in Wastewater Treatment Systems

A Guide for Researchers and Scientists in Drug Development and Environmental Microbiology

The composition and dynamics of microbial communities are fundamental to the efficacy of biological wastewater treatment systems. Understanding these complex ecosystems is crucial for optimizing treatment processes, ensuring the removal of contaminants, and protecting public health. This guide provides a comparative analysis of the microbial communities in three prevalent wastewater treatment technologies: Conventional Activated Sludge (CAS), Membrane Bioreactors (MBR), and Moving Bed Biofilm Reactors (MBBR). The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers, scientists, and professionals in drug development who are concerned with the environmental fate of manufactured compounds.

## Overview of Water Treatment Systems

Conventional Activated Sludge (CAS) is a widely used biological wastewater treatment process that utilizes a suspension of microorganisms to break down organic matter in an aeration tank. The treated water is then separated from the microbial biomass (activated sludge) in a secondary clarifier.<sup>[1][2]</sup>

Membrane Bioreactor (MBR) technology combines the activated sludge process with membrane filtration for solid-liquid separation.<sup>[1][2][3]</sup> This integration allows for higher concentrations of mixed liquor suspended solids (MLSS) and produces a high-quality effluent with a smaller footprint compared to CAS systems.<sup>[1][4]</sup>

Moving Bed Biofilm Reactor (MBBR) systems utilize plastic carriers with large surface areas that move freely within the reactor.<sup>[3][5]</sup> Microorganisms grow as a biofilm on these carriers, leading to a high concentration of biomass and a robust treatment process that is resistant to shock loads.<sup>[3][5][6]</sup>

## Comparative Analysis of Microbial Communities

The microbial communities within these systems are distinct, shaped by the specific environmental conditions and operational parameters of each technology. Next-generation sequencing (NGS), particularly 16S rRNA gene sequencing, has become an indispensable tool for characterizing these complex microbial consortia.<sup>[7][8]</sup>

## Microbial Diversity and Richness

Studies have shown significant differences in the microbial diversity and richness across these systems. MBRs, with their absolute retention of biomass by the membrane, tend to exhibit higher microbial diversity compared to CAS systems. Biofilm-based systems like MBBRs also harbor highly diverse microbial communities within the biofilm, which can differ significantly from the suspended sludge in the same reactor.

Parameter	Convention al Activated Sludge (CAS)	Membrane Bioreactor (MBR)	Moving Bed Biofilm Reactor (MBBR) - Biofilm	Moving Bed Biofilm Reactor (MBBR) - Activated Sludge	Reference
Shannon Index	Lower	Higher	$4.75 \pm 0.94$	$5.76 \pm 0.02$	<a href="#">[9]</a>
Simpson Index	Higher	Lower	$0.070 \pm 0.059$	$0.014 \pm 0.004$	<a href="#">[9]</a>
Chao1 Richness	Data Not Available	Data Not Available	$7185 \pm 2822$	$9438 \pm 1755$	<a href="#">[9]</a>
ACE Richness	Data Not Available	Data Not Available	$12,492 \pm 5380$	$17,955 \pm 3786$	<a href="#">[9]</a>

Note: The data for MBBR is from a study on MBBR-Integrated Fixed-film Activated Sludge (IFAS) systems. The Shannon and Simpson indices indicate that the activated sludge in these systems has a higher diversity than the biofilm.

## Microbial Community Composition

The dominant microbial phyla and genera also vary significantly between the different treatment systems.

Taxonomic Level	Conventional Activated Sludge (CAS)	Membrane Bioreactor (MBR)	Moving Bed Biofilm Reactor (MBBR)	Reference
Dominant Phyla	Proteobacteria (Betaproteobacteria), Bacteroidetes, Firmicutes	Proteobacteria, Bacteroidetes	Proteobacteria (Deltaproteobacteria in biofilm, Gammaproteobacteria and Betaproteobacteria in suspended), Clostridia (in biofilm)	[5][10]
Key Genera	Varies widely based on influent and operational conditions	Nitrospira (often enriched), other nitrifying and denitrifying bacteria	Nitrospira (enriched in biofilm), Sulfate-reducing bacteria (in biofilm)	[9][11]

In MBBR systems, the biofilm community is often dominated by slower-growing organisms, such as nitrifying bacteria like *Nitrospira*, due to the long sludge retention time provided by the biofilm.[6][9] The suspended sludge in MBBRs, in contrast, may have a community structure more similar to that of CAS systems.[11]

## System Performance and Microbial Function

The differences in microbial communities directly impact the performance of the **water** treatment systems, particularly in terms of nutrient and pathogen removal.

### Nutrient Removal

MBR and MBBR systems generally exhibit more stable and efficient nutrient removal compared to CAS. The ability of these systems to retain slow-growing nitrifying and denitrifying bacteria is a key factor. For example, the enrichment of comammox *Nitrospira* in MBBR biofilms contributes significantly to ammonia removal.[9]

Performance Indicator	Conventional Activated Sludge (CAS)	Membrane Bioreactor (MBR)	Moving Bed Biofilm Reactor (MBBR)	Reference
Ammonia Removal	Variable	High and Stable	High and Stable (especially in biofilm)	[9]
Total Nitrogen Removal	Moderate	High	High	[3]
Phosphorus Removal	Often requires chemical addition	Can achieve enhanced biological phosphorus removal	Can be designed for biological phosphorus removal	[12]

## Pathogen Removal

MBR systems provide a physical barrier to microorganisms, resulting in superior removal of pathogens compared to CAS systems that rely on sedimentation.[1][13][14]

Pathogen	Conventional Activated Sludge (CAS)	Membrane Bioreactor (MBR)
Bacteria (e.g., E. coli)	1-3 log removal	> 6 log removal
Viruses	0-2 log removal	2-7 log removal
Protozoa (e.g., Cryptosporidium)	1-3 log removal	> 6 log removal

Log removal values are indicative and can vary based on specific operational conditions.

## Experimental Protocols

The characterization of microbial communities in **water** treatment systems relies on a series of molecular biology techniques. Below are detailed methodologies for the key experiments.

## DNA Extraction

The choice of DNA extraction method is a critical step that can influence the resulting microbial community profile.<sup>[15]</sup> Both commercial kits and manual methods are commonly used.

Protocol: DNA Extraction using a Commercial Kit (e.g., DNeasy PowerSoil Pro Kit)

- **Sample Collection:** Collect 1-10 mL of **water** or a small amount of biofilm/sludge. Centrifuge **water** samples to pellet the microbial cells.
- **Lysis:** Add the sample to a PowerBead Tube containing a lysis buffer. Homogenize using a vortex adapter for 10-20 minutes to mechanically lyse the cells.
- **Inhibitor Removal:** Centrifuge the tube and transfer the supernatant to a new tube. Add an inhibitor removal solution and vortex.
- **DNA Binding:** Transfer the supernatant to a spin filter and centrifuge. The DNA will bind to the silica membrane.
- **Wash:** Wash the membrane with an ethanol-based wash buffer to remove remaining impurities.
- **Elution:** Add a sterile elution buffer to the center of the membrane and centrifuge to collect the purified DNA.

Protocol: Phenol-Chloroform DNA Extraction

- **Cell Lysis:** Resuspend the cell pellet in a lysis buffer (e.g., TE buffer with SDS and Proteinase K). Incubate at 55°C for 1-2 hours.
- **Phenol-Chloroform Extraction:** Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and mix by inversion. Centrifuge to separate the phases.
- **Aqueous Phase Recovery:** Carefully transfer the upper aqueous phase containing the DNA to a new tube.
- **DNA Precipitation:** Add 0.1 volumes of 3M sodium acetate and 2-3 volumes of ice-cold 100% ethanol. Incubate at -20°C for at least 1 hour to precipitate the DNA.

- Pelleting and Washing: Centrifuge at high speed to pellet the DNA. Wash the pellet with 70% ethanol.
- Resuspension: Air-dry the pellet and resuspend it in a sterile buffer (e.g., TE buffer or nuclease-free **water**).

## 16S rRNA Gene Amplification and Sequencing

The 16S rRNA gene, with its conserved and variable regions, is a widely used marker for bacterial and archaeal identification.<sup>[7][8]</sup>

### Protocol: 16S rRNA Gene PCR Amplification

- PCR Master Mix Preparation: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers targeting a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4).
- Template DNA: Add 1-5 µL of the extracted DNA to the master mix.
- PCR Cycling: Perform PCR using a thermal cycler with the following typical conditions:
  - Initial denaturation: 95°C for 3 minutes.
  - 30-35 cycles of:
    - Denaturation: 95°C for 30 seconds.
    - Annealing: 55°C for 30 seconds.
    - Extension: 72°C for 1 minute.
  - Final extension: 72°C for 5 minutes.
- Verification: Run the PCR products on an agarose gel to verify the amplification of the correct size fragment.
- Purification: Purify the PCR products to remove primers and dNTPs using a PCR purification kit.

- Sequencing: Send the purified amplicons for next-generation sequencing (e.g., Illumina MiSeq).

## Bioinformatics Analysis

The raw sequencing data is processed through a bioinformatics pipeline to identify the microbial taxa and their relative abundances.

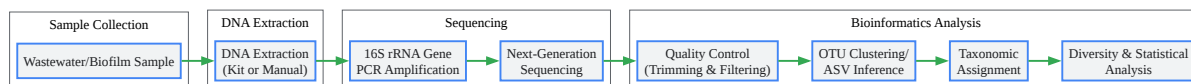
Protocol: Bioinformatics Workflow

- Quality Control: Raw sequencing reads are filtered to remove low-quality sequences, adapters, and primers using tools like FastQC and Trimmomatic.
- Read Merging: Paired-end reads are merged into a single sequence using tools like PANDAseq.
- OTU Clustering/ASV Inference: Sequences are clustered into Operational Taxonomic Units (OTUs) based on a similarity threshold (typically 97%) using software like QIIME, or Amplicon Sequence Variants (ASVs) are inferred using tools like DADA2.[\[16\]](#)
- Taxonomic Assignment: Representative sequences from each OTU/ASV are assigned to a taxonomic lineage by comparing them to a reference database (e.g., Greengenes, SILVA, RDP) using classifiers like the RDP classifier or BLAST.[\[17\]](#)
- Diversity Analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to compare the microbial communities.
- Statistical Analysis: Statistical tests are performed to identify significant differences in the abundance of specific taxa between different treatment systems.

## Visualizations

## Experimental Workflow

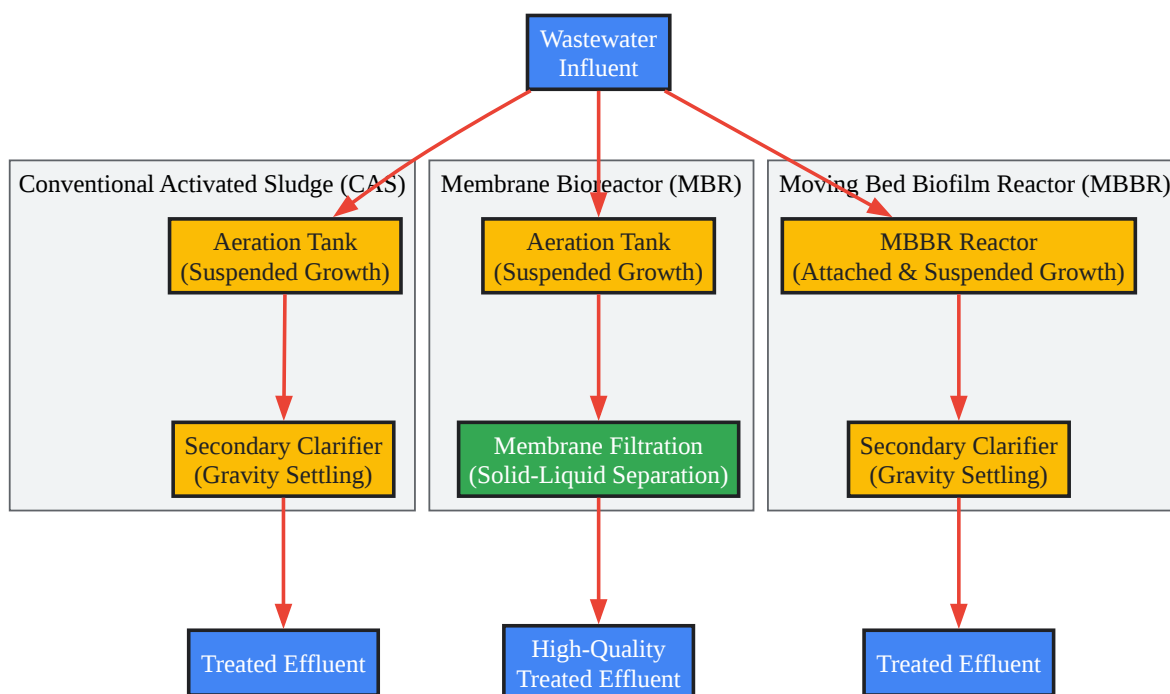




[Click to download full resolution via product page](#)

Caption: Experimental workflow for microbial community analysis.

## Logical Relationships of Water Treatment Systems



[Click to download full resolution via product page](#)

Caption: Logical relationships of **water** treatment systems.

## Conclusion

The choice of a wastew**ater** treatment system has a profound impact on the structure and function of its microbial community. MBR and MBBR systems, through their ability to maintain a high biomass concentration and retain slow-growing microorganisms, often demonstrate enhanced and more stable performance in nutrient and pathogen removal compared to conventional activated sludge systems. The continued application of advanced molecular techniques, such as next-generation sequencing, will further elucidate the intricate microbial interactions within these engineered ecosystems, paving the way for more efficient and sustainable **water** treatment solutions. This understanding is of paramount importance for all stakeholders, including those in the pharmaceutical industry, who must consider the environmental impact and fate of their products.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Membrane bioreactor vs conventional activated sludge in wastewater treatment [eureka.patnap.com]
- 2. sevenseaswater.com [sevenseaswater.com]
- 3. nihaowater.com [nihaowater.com]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Community Composition and Dynamics of Moving Bed Biofilm Reactor Systems Treating Municipal Sewage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MBBR vs. Granular Activated Sludge: Key Differences in Wastewater Treatment - Aster Bio - Biological Waste Treatment [asterbio.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]

- 9. Comparative Analysis of Bacterial Information of Biofilms and Activated Sludge in Full-Scale MBBR-IFAS Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Performance and Microbial Community of Different Biofilm Membrane Bioreactors Treating Antibiotic-Containing Synthetic Mariculture Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbial community composition and dynamics of moving bed biofilm reactor systems treating municipal sewage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docsdrive.com [docsdrive.com]
- 13. Removal of Pathogens by Membrane Bioreactors: A Review of the Mechanisms, Influencing Factors and Reduction in Chemical Disinfectant Dosing [mdpi.com]
- 14. thembrsite.com [thembrsite.com]
- 15. Evaluation of Methods for the Extraction of DNA from Drinking Water Distribution System Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. google.com [google.com]
- 17. Bioinformatics Analysis of 16S rRNA Amplicon Sequencing - CD Genomics [cd-genomics.com]
- To cite this document: BenchChem. [comparative analysis of the microbial communities in different water treatment systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662957#comparative-analysis-of-the-microbial-communities-in-different-water-treatment-systems]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)